molecular formula C4H6N2O3S B12659723 2-Nitroso-4-isothiazolidinecarboxylic acid CAS No. 94751-62-9

2-Nitroso-4-isothiazolidinecarboxylic acid

Cat. No.: B12659723
CAS No.: 94751-62-9
M. Wt: 162.17 g/mol
InChI Key: IHIMKKDRMCUBRS-UHFFFAOYSA-N
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Description

2-Nitroso-4-isothiazolidinecarboxylic acid is a compound that belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to a carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitroso-4-isothiazolidinecarboxylic acid typically involves the reaction of isothiazolidine derivatives with nitrosating agents. One common method includes the reaction of 4-isothiazolidinecarboxylic acid with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Nitroso-4-isothiazolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitroso-4-isothiazolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Nitroso-4-isothiazolidinecarboxylic acid involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroso-4-thiazolidinecarboxylic acid
  • 2-Nitroso-4-oxazolidinecarboxylic acid
  • 2-Nitroso-4-pyrrolidinecarboxylic acid

Uniqueness

2-Nitroso-4-isothiazolidinecarboxylic acid is unique due to its specific structural features, including the presence of both a nitroso group and an isothiazolidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

94751-62-9

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

2-nitroso-1,2-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-6(5-9)10-2-3/h3H,1-2H2,(H,7,8)

InChI Key

IHIMKKDRMCUBRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CSN1N=O)C(=O)O

Origin of Product

United States

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